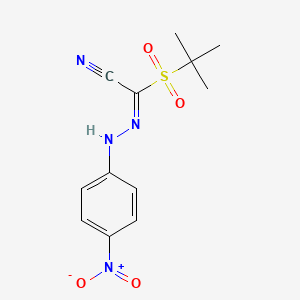
(1E)-1-tert-butylsulfonyl-N-(4-nitroanilino)methanimidoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-tert-butylsulfonyl-N-(4-nitroanilino)methanimidoyl cyanide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a tert-butylsulfonyl group, a nitroanilino moiety, and a methanimidoyl cyanide group. These functional groups contribute to the compound’s reactivity and potential utility in chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-tert-butylsulfonyl-N-(4-nitroanilino)methanimidoyl cyanide typically involves multi-step organic reactions. One common approach is to start with the nitration of aniline to form 4-nitroaniline. This intermediate is then subjected to sulfonylation using tert-butylsulfonyl chloride under basic conditions to yield the corresponding sulfonamide. The final step involves the formation of the methanimidoyl cyanide group through a condensation reaction with cyanogen bromide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-tert-butylsulfonyl-N-(4-nitroanilino)methanimidoyl cyanide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-aminoaniline derivatives, while substitution reactions can produce various sulfonamide derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s functional groups may interact with biological macromolecules, making it useful in studies of enzyme inhibition or protein binding.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1E)-1-tert-butylsulfonyl-N-(4-nitroanilino)methanimidoyl cyanide involves its interaction with specific molecular targets. The nitroanilino group can participate in electron transfer reactions, while the sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1E)-1-tert-butylsulfonyl-N-(4-aminophenyl)methanimidoyl cyanide: Similar structure but with an amino group instead of a nitro group.
(1E)-1-tert-butylsulfonyl-N-(4-methoxyanilino)methanimidoyl cyanide: Contains a methoxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in (1E)-1-tert-butylsulfonyl-N-(4-nitroanilino)methanimidoyl cyanide imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specific applications where the nitro group’s properties are advantageous.
Properties
IUPAC Name |
(1E)-1-tert-butylsulfonyl-N-(4-nitroanilino)methanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-12(2,3)21(19,20)11(8-13)15-14-9-4-6-10(7-5-9)16(17)18/h4-7,14H,1-3H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAXIKJTDMNRSE-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)(=O)/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-chlorobenzoyl)-N-[(methoxyamino)methylidene]-1H-pyrrole-2-carboxamide](/img/structure/B7785813.png)
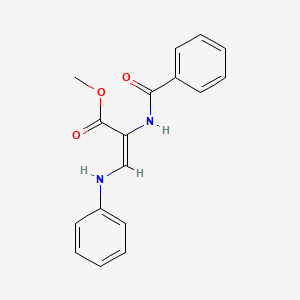
![ethyl (4Z)-4-[(4-chloroanilino)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate](/img/structure/B7785824.png)
![ethyl (4Z)-2-methyl-5-oxo-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrrole-3-carboxylate](/img/structure/B7785827.png)
![(4Z)-4-[(morpholin-4-ylamino)methylidene]-3-(trifluoromethyl)-1H-pyrazol-5-one](/img/structure/B7785831.png)
![6-[(4-chlorophenyl)sulfanylmethyl]-2-pyridin-4-yl-1H-pyrimidin-4-one](/img/structure/B7785840.png)
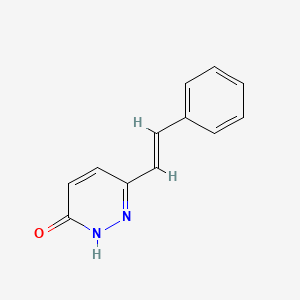
![2-[(2,3-dichloroanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7785862.png)
![2-[methyl-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-1H-imidazol-2-yl]amino]acetic acid](/img/structure/B7785872.png)
![(4Z)-3-(methoxymethyl)-4-[(pyridin-3-ylmethylamino)methylidene]-1H-pyrazol-5-one](/img/structure/B7785886.png)
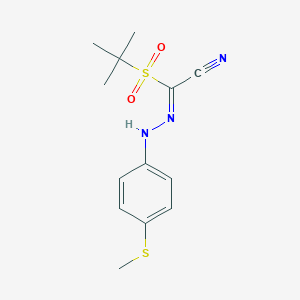
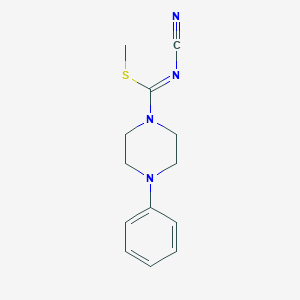
![(3Z)-2-amino-3-[(dimethylamino)methylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B7785915.png)
![6-[(4-chlorophenyl)sulfanylmethyl]-2-pyridin-2-yl-1H-pyrimidin-4-one](/img/structure/B7785921.png)
